2-Fluoro-4,6-dinitrophenol
Overview
Description
2-Fluoro-4,6-dinitrophenol is an organic compound with the molecular formula C6H3FN2O5. It is a derivative of phenol, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are substituted by a fluorine atom and two nitro groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-4,6-dinitrophenol can be synthesized through a nucleophilic aromatic substitution reaction. The process involves the reaction of 2-fluorophenol with nitric acid under controlled conditions to introduce the nitro groups at the 4 and 6 positions . The reaction typically requires a strong acid catalyst and elevated temperatures to proceed efficiently.
Industrial Production Methods: In industrial settings, the production of this compound may involve a multi-step process starting from readily available precursors such as fluorobenzene. The nitration of fluorobenzene followed by hydrolysis can yield the desired product. The reaction conditions are optimized to ensure high yield and purity of the final compound .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-4,6-dinitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing nitro groups makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation: The phenolic group can be oxidized to quinones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium methoxide in methanol is commonly used as the nucleophile.
Reduction: Catalytic hydrogenation using palladium on carbon as the catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed:
Nucleophilic Aromatic Substitution: Substituted phenols with various nucleophiles.
Reduction: 2-Fluoro-4,6-diaminophenol.
Oxidation: 2-Fluoro-4,6-dinitroquinone.
Scientific Research Applications
2-Fluoro-4,6-dinitrophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-4,6-dinitrophenol involves its ability to act as a protonophore. It can shuttle protons across biological membranes, disrupting the proton gradient and collapsing the proton motive force. This leads to a decrease in ATP production, affecting cellular energy metabolism . The compound targets mitochondrial membranes and interferes with oxidative phosphorylation .
Comparison with Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the fluorine atom.
Dinoseb: Another dinitrophenol derivative used as a herbicide.
Uniqueness: 2-Fluoro-4,6-dinitrophenol is unique due to the presence of the fluorine atom, which enhances its electron-withdrawing properties and reactivity in nucleophilic aromatic substitution reactions. This makes it a valuable compound in synthetic organic chemistry for introducing fluorine into aromatic systems .
Properties
IUPAC Name |
2-fluoro-4,6-dinitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFZQMCJLYJALN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558256 | |
Record name | 2-Fluoro-4,6-dinitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2265-90-9 | |
Record name | 2-Fluoro-4,6-dinitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2265-90-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4,6-dinitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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